![molecular formula C19H20N4O5S2 B2773580 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851979-74-3](/img/structure/B2773580.png)
N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
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Description
Scientific Research Applications
Synthesis and Bioactivity
- Synthesis of Bioactive Derivatives: Research has demonstrated the synthesis of various bioactive derivatives, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide, which exhibited analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007). These findings suggest the potential of N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide in similar bioactive applications.
Anticancer and Antimicrobial Effects
Antiproliferative Activity
A study on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine revealed significant anti-cancer activity against various cancer cell lines, indicating the therapeutic potential of structurally related compounds in cancer treatment (Kumbhare et al., 2014).
Antimicrobial Activities
The synthesis and evaluation of N-aryl hydrazones and their 4-thiazolidinone derivatives, originating from 2-bromo-5-methoxy benzohydrazide, have shown notable antioxidant, anti-inflammatory, analgesic, antibacterial, and antifungal activities, suggesting a broad spectrum of bioactivity that could be explored for the specified compound (Nandagokula et al., 2012).
DNA Interaction and Biological Screening
- DNA Interaction and Enzymatic Activities: Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide derivatives have shown to interact with DNA and exhibit a range of biological activities including antimicrobial, antioxidant, and cytotoxic activities, which highlight the potential for N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide in similar research applications (Sirajuddin et al., 2013).
properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-14-4-7-16-17(12-14)29-19(20-16)22-21-18(24)13-2-5-15(6-3-13)30(25,26)23-8-10-28-11-9-23/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANEXMVSIAYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide |
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